N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide is a complex organic compound notable for its unique structural characteristics and diverse scientific applications. The presence of the dibenz[b,f]azocin ring system, combined with pyrrolidine and propanamide moieties, underscores its potential in a variety of chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves multiple steps, beginning with the formation of the dibenz[b,f]azocin ring system through a series of cyclization reactions. Key intermediates are then subjected to functionalization reactions to introduce the oxopropyl, pyrrolidine, and propanamide groups. Precise conditions such as temperature control, solvent choice, and reaction times are critical for achieving high yield and purity.
Industrial Production Methods: : Scaling up the synthesis for industrial production often requires optimizing reaction conditions to ensure reproducibility and cost-effectiveness. Catalysts may be employed to accelerate reaction rates, and purification techniques like crystallization or chromatography are essential for isolating the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reductive conditions can convert certain functional groups, altering the compound's chemical properties.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify specific positions within the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution, or sulfonyl chlorides for electrophilic substitution.
Major Products Formed from These Reactions: : The major products depend on the specific reactions and reagents used. Oxidation typically yields more oxygenated derivatives, while reduction and substitution yield modified versions of the original compound with altered functional groups.
Scientific Research Applications
This compound has wide-ranging applications across various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules or materials.
Biology: : Investigated for its potential interactions with biological systems, possibly influencing cellular processes or pathways.
Medicine: : Explored for therapeutic applications, particularly in designing new drugs or treatment strategies.
Industry: : Utilized in the production of specialty chemicals or advanced materials with specific properties.
Mechanism of Action
The exact mechanism by which N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide exerts its effects involves binding to molecular targets, potentially altering their function or activity. This interaction can influence various biochemical pathways, contributing to its observed effects in scientific research or potential therapeutic applications.
Comparison with Similar Compounds
Compared to other compounds with dibenz[b,f]azocin ring systems, this compound's unique combination of functional groups distinguishes it Similar compounds might include those with comparable ring structures but different substituents
List of Similar Compounds
Dibenz[b,f]azocin derivatives
Pyrrolidine-containing compounds
Propanamide analogs
Conclusion
N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]-2,5-dioxo-1-Pyrrolidinepropanamide stands out due to its intricate structure and versatile applications. Understanding its preparation, reactions, and mechanism of action can pave the way for innovative uses in various scientific domains.
Properties
IUPAC Name |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c29-22(14-16-27-23(30)11-12-24(27)31)26-15-13-25(32)28-17-20-7-2-1-5-18(20)9-10-19-6-3-4-8-21(19)28/h1-8H,11-17H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKMEMWFSDTAJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.